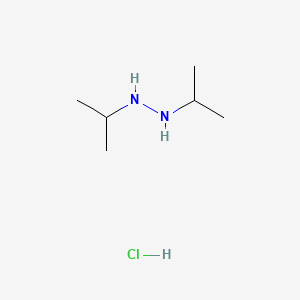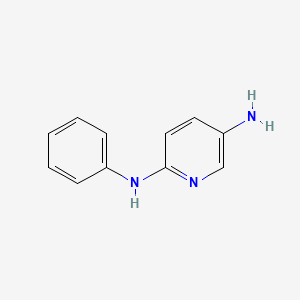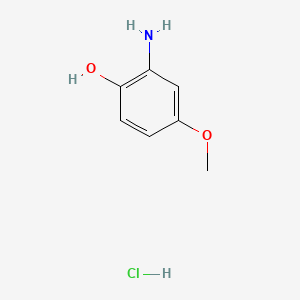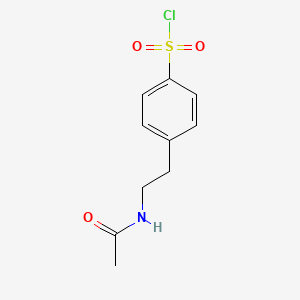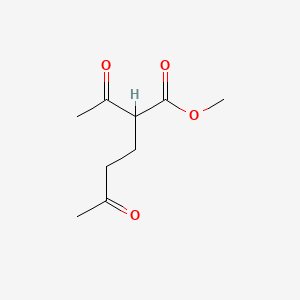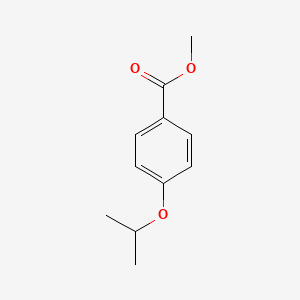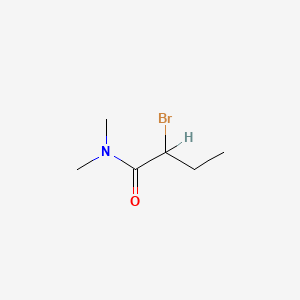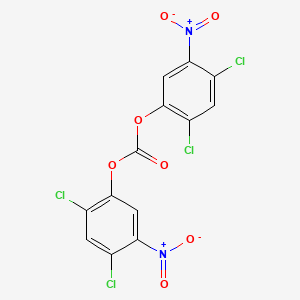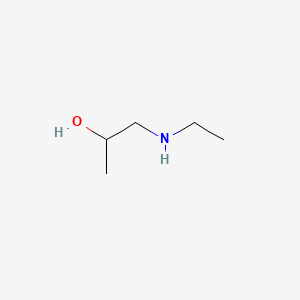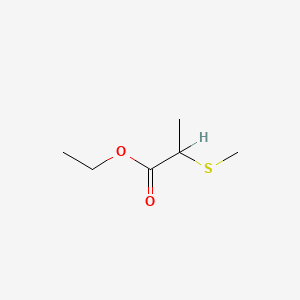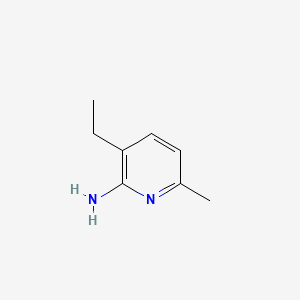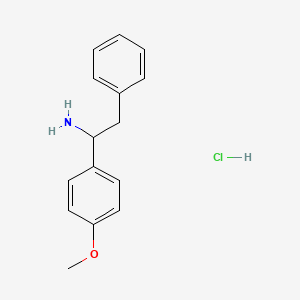
alpha-(p-Methoxyphenyl)phenethylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(p-Methoxyphenyl)phenethylamine hydrochloride: is a chemical compound with the molecular formula C10H15NO·ClH and a molecular weight of 201.693 . It is also known by other names such as p-Methoxy-α-methylphenethylamine hydrochloride and β-p-Methoxyphenylisopropylaminhydrochlorid . This compound is a derivative of phenethylamine, a class of compounds known for their psychoactive and stimulant properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(p-Methoxyphenyl)phenethylamine hydrochloride typically involves the reaction of p-methoxybenzaldehyde with nitroethane to form p-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield alpha-(p-Methoxyphenyl)phenethylamine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Alpha-(p-Methoxyphenyl)phenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of p-methoxybenzaldehyde or p-methoxyacetophenone.
Reduction: Formation of alpha-(p-Methoxyphenyl)phenethylamine.
Substitution: Formation of various substituted phenethylamines depending on the nucleophile used.
科学研究应用
Alpha-(p-Methoxyphenyl)phenethylamine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various phenethylamine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating certain neurological disorders.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of alpha-(p-Methoxyphenyl)phenethylamine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to act as a releasing agent for monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and stimulation of the central nervous system .
相似化合物的比较
Phenethylamine: The parent compound, known for its stimulant and psychoactive properties.
Methamphetamine: A potent central nervous system stimulant with a similar structure.
Amphetamine: Another stimulant with structural similarities to alpha-(p-Methoxyphenyl)phenethylamine hydrochloride.
Uniqueness: this compound is unique due to the presence of the methoxy group on the phenyl ring, which can influence its pharmacological properties and metabolic pathways. This structural modification can result in different potency, duration of action, and side effect profile compared to other phenethylamine derivatives .
属性
IUPAC Name |
1-(4-methoxyphenyl)-2-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12;/h2-10,15H,11,16H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHQJPMEPYLLBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62402-44-2 |
Source


|
| Record name | NSC345777 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
